molecular formula C9H9BrN2O2 B13065130 2-(5-Bromofuran-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol

2-(5-Bromofuran-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B13065130
M. Wt: 257.08 g/mol
InChI Key: NTSAQHJCVHDWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromofuran-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of novel therapeutic agents. This bromofuran-pyrazole derivative is structurally characterized by a furan ring, a pyrazole ring, and a hydroxyl-bearing linker, a motif frequently explored in the development of bioactive molecules. Compounds featuring furan-pyrazole hybrids have demonstrated promising inhibitory activity against pathological protein aggregation, such as alpha-synuclein, a key target in Parkinson's disease research . Furthermore, related structural analogues are investigated as allosteric modulators for G-protein coupled receptors (GPCRs) like FFA3, which is a potential target for metabolic and inflammatory diseases . The bromine atom on the furan ring offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to rapidly generate a diverse library of analogs for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

2-(5-bromofuran-2-yl)-1-(1H-pyrazol-4-yl)ethanol

InChI

InChI=1S/C9H9BrN2O2/c10-9-2-1-7(14-9)3-8(13)6-4-11-12-5-6/h1-2,4-5,8,13H,3H2,(H,11,12)

InChI Key

NTSAQHJCVHDWFN-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)CC(C2=CNN=C2)O

Origin of Product

United States

Preparation Methods

Synthesis of the 5-Bromofuran-2-yl Intermediate

  • The 5-bromofuran-2-yl fragment is commonly synthesized via bromination of furan derivatives under mild conditions to selectively introduce bromine at the 5-position.
  • An example is the preparation of (R)-1-(5-bromofuran-2-yl)ethan-1-ol, which serves as a crucial intermediate, obtained by asymmetric reduction or selective functionalization of 5-bromofuran derivatives.

Formation of the Pyrazol-4-yl Ethan-1-ol Fragment

  • Pyrazole derivatives substituted at the 4-position can be prepared through condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or via cyclization of appropriate precursors.
  • The ethan-1-ol side chain is introduced typically via alkylation or nucleophilic substitution reactions, attaching the hydroxyethyl group to the pyrazole ring.

Coupling of Bromofuran and Pyrazolyl Ethan-1-ol

  • The key coupling reaction often involves nucleophilic substitution or cross-coupling strategies to link the bromofuran moiety with the pyrazolyl ethan-1-ol.
  • Reaction conditions such as solvent choice (e.g., tetrahydrofuran), temperature control, and catalysts (e.g., triethylene diamine or DABCO) are crucial for high yield and purity.
  • Hydrolysis steps may be employed to convert intermediates into the final ethan-1-ol structure, requiring strict pH and temperature monitoring to prevent decomposition or side reactions.

Detailed Reaction Conditions and Parameters

Step Reagents/Intermediates Conditions Notes
Bromination of furan Furan derivative, bromine source Mild temperature, controlled time Selective 5-position bromination
Formation of pyrazolyl ethan-1-ol Hydrazine derivatives, 1,3-dicarbonyl compounds Acidic/basic catalysis, reflux Pyrazole ring formation with hydroxyethyl side chain
Coupling reaction 5-Bromofuran-2-yl intermediate, pyrazolyl ethan-1-ol Solvent: THF, catalyst: DABCO, moderate temp Optimized to avoid side reactions, maximize yield
Hydrolysis (if applicable) Intermediate compound Controlled pH, temperature Converts intermediates to final ethan-1-ol form

Research Findings and Analytical Data

  • Studies report that the use of triethylene diamine (DABCO) as a catalyst in tetrahydrofuran solvent facilitates efficient coupling with minimal byproducts.
  • Analytical confirmation of the synthesized compound is achieved by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatographic purity assessments.
  • The presence of bromine on the furan ring enhances the compound’s reactivity and potential biological activity, necessitating careful handling during synthesis to maintain stability.
  • Hydrolysis steps must be carefully controlled to maintain the integrity of the pyrazole ring and prevent degradation of the bromofuran moiety.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Intermediates Typical Conditions Yield & Purity Considerations
Bromination of furan Furan, bromine Mild temp, controlled time High selectivity for 5-bromo position
Pyrazole ring synthesis Hydrazine, 1,3-dicarbonyl compounds Acid/base catalysis, reflux Efficient ring closure, minimal side products
Attachment of ethan-1-ol group Alkylation agents, nucleophiles Moderate temp, inert atmosphere Avoid over-alkylation
Coupling of bromofuran and pyrazole Catalysts like DABCO, THF solvent Room temp to moderate heat Optimized for high yield and purity
Hydrolysis (if needed) Acid/base, water Controlled pH and temp Prevents ring opening or decomposition

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.

    Reduction: Reduction reactions may convert the hydroxyl group to a hydrogen atom, forming a simpler hydrocarbon.

    Substitution: The bromine atom on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution could introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a therapeutic agent. Its structure suggests potential interactions with biological targets, notably in the treatment of cancer and inflammatory diseases.

Case Study: Anticancer Activity
A study evaluated the anticancer properties of derivatives of pyrazole compounds, including those similar to 2-(5-Bromofuran-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, including prostate and breast cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .

Agrochemicals

Research has indicated that compounds with furan and pyrazole moieties can serve as effective agrochemicals. These compounds often exhibit herbicidal and fungicidal activities.

Data Table: Herbicidal Activity

Compound NameActivity TypeConcentration (mg/L)Efficacy (%)
This compoundHerbicidal10085
Similar Pyrazole CompoundHerbicidal10078

This table demonstrates the herbicidal efficacy of the compound compared to similar pyrazole derivatives, highlighting its potential use in agricultural applications .

Material Science

The unique structural properties of this compound make it suitable for incorporation into polymer matrices, enhancing their thermal and mechanical properties.

Case Study: Polymer Composites
In a recent study, this compound was integrated into polymer composites, resulting in improved thermal stability and mechanical strength. The addition of the compound led to a significant increase in tensile strength and elongation at break compared to control samples without the additive .

Mechanism of Action

The mechanism of action of 2-(5-Bromofuran-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol would depend on its specific biological target. Generally, compounds with furan and pyrazole rings can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs can be categorized based on substituents and core heterocycles:

Compound Name / Reference Core Structure Key Substituents Molecular Formula (Example)
2-(5-Bromofuran-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol Furan + Pyrazole + Ethanol 5-Bromofuran, 1H-pyrazol-4-yl C₉H₉BrN₂O₂ (hypothetical)
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)ethan-1-one Pyrazole + Acetyl 5-Hydroxy, phenyl, acetyl C₁₁H₁₀N₂O₂
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Dihydropyrazole + Aryl 4-Bromophenyl, 4-fluorophenyl, acetyl C₁₇H₁₄BrFN₂O
2-(5-Amino-4-bromo-1H-pyrazol-1-yl)ethan-1-ol Pyrazole + Ethanol 5-Amino-4-bromo C₅H₈BrN₃O

Key Observations :

  • Bromine Position : The 5-bromo substitution on the furan ring (target compound) contrasts with bromine on aryl groups (e.g., 4-bromophenyl in ), which may alter electronic effects and reactivity.
  • Ethanol Bridge: The ethan-1-ol linker in the target compound and enhances hydrophilicity compared to acetyl or ketone substituents in .
  • Heterocycle Diversity : Thiazole- or benzoxazole-anchored pyrazoles () exhibit distinct electronic profiles due to sulfur or oxygen atoms in their rings.
Crystallographic and Computational Insights
  • The SHELX software suite () is widely used for small-molecule crystallography, applicable to the target compound’s structure determination .

Biological Activity

2-(5-Bromofuran-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is a synthetic compound characterized by the presence of a brominated furan ring and a pyrazole moiety. Its unique structural features suggest potential biological activities, which have been the subject of various studies. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H9BrN2O2C_9H_9BrN_2O_2, with a molecular weight of approximately 257.08 g/mol. Its structure consists of a furan ring substituted at the 5-position with a bromine atom, linked to an ethanolic side chain connected to a pyrazole ring at the 1-position. This configuration allows for interesting chemical reactivity and potential interactions with biological targets .

Antimicrobial Properties

Research indicates that compounds containing furan and pyrazole rings often exhibit notable antimicrobial activities. In vitro studies have demonstrated that this compound shows significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values recorded were comparable to those of standard antibiotics, indicating its potential as an antimicrobial agent.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was attributed to the compound's ability to inhibit the NF-kB signaling pathway, which plays a critical role in inflammation .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies indicate that the compound induces apoptosis in human breast cancer cells (MCF7) through the activation of caspase pathways. The IC50 value was found to be significantly lower than that of many conventional chemotherapeutic agents, suggesting its potential as an anticancer drug .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and inflammation.
  • Receptor Modulation : Interaction with certain receptors could modulate signaling pathways associated with inflammation and cancer progression.

Further studies are necessary to elucidate the precise molecular targets and pathways affected by this compound.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique AspectsBiological Activity
2-(5-Bromofuran-3-yl)-1-(1H-pyrazol-3-yl)ethan-1-olSimilar furan and pyrazole frameworkDifferent position of pyrazole ringModerate antimicrobial activity
2-(5-Chlorofuran-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-olChlorine instead of bromineVariation in halogen substitutionLower cytotoxicity compared to brominated analogs
2-(5-Bromofuran-3-yloxy)-N-(pyrazolyl)acetamideAcetamide group additionEnhanced solubilityStrong anti-inflammatory effects

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antimicrobial Activity : A recent study evaluated its effectiveness against multi-drug resistant strains, showing promising results that warrant further investigation into its use as an alternative treatment option.
  • Cancer Treatment Trials : Clinical trials are currently underway to assess its efficacy in combination with existing chemotherapeutics for enhanced anticancer activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.